molecular formula C11H14N2O B14636083 Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-09-7

Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B14636083
CAS No.: 56635-09-7
M. Wt: 190.24 g/mol
InChI Key: NYCQRFHZFRXAJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the hydrogenation of pyrrole or the cyclization of amino alcohols. For instance, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at high temperatures and pressures . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a balance of steric and electronic properties. This makes it a versatile scaffold for drug design and other applications .

Properties

CAS No.

56635-09-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H14N2O/c1-9-4-5-12-8-10(9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

NYCQRFHZFRXAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N2CCCC2

Origin of Product

United States

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